molecular formula C26H24N2O2S2 B1176530 Carbamothioic acid, dimethyl-, S,S-1,1-binaphthalene-2,2-diyl ester CAS No. 155727-93-8

Carbamothioic acid, dimethyl-, S,S-1,1-binaphthalene-2,2-diyl ester

Cat. No.: B1176530
CAS No.: 155727-93-8
M. Wt: 460.6 g/mol
InChI Key: KCGQDWWUCPIVKY-UHFFFAOYSA-N
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Description

Carbamothioic acid, dimethyl-, S,S-1,1-binaphthalene-2,2-diyl ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a binaphthalene moiety, which imparts significant stability and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamothioic acid, dimethyl-, S,S-1,1-binaphthalene-2,2-diyl ester typically involves the esterification of dimethyl carbamothioic acid with a binaphthalene derivative. The reaction is often carried out under anhydrous conditions using a suitable dehydrating agent to facilitate the esterification process. Common reagents used in this synthesis include thionyl chloride or phosphorus pentachloride, which help in the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, often involving the use of high-purity starting materials and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, dimethyl-, S,S-1,1-binaphthalene-2,2-diyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the ester into corresponding alcohols or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the ester moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

Scientific Research Applications

Carbamothioic acid, dimethyl-, S,S-1,1-binaphthalene-2,2-diyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Carbamothioic acid, dimethyl-, S,S-1,1-binaphthalene-2,2-diyl ester exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The binaphthalene moiety plays a crucial role in stabilizing the compound and facilitating its binding to these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Carbamothioic acid, dimethyl-, S,S-1,1-binaphthalene-2,2-diyl ester: shares similarities with other binaphthalene derivatives and carbamothioic acid esters.

    Thioesters: Compounds with similar ester functionalities but different structural backbones.

    Binaphthalene derivatives: Molecules with similar binaphthalene moieties but different functional groups attached.

Uniqueness

The uniqueness of this compound lies in its combination of the binaphthalene structure with the carbamothioic acid ester functionality. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

S-[1-[2-(dimethylcarbamoylsulfanyl)naphthalen-1-yl]naphthalen-2-yl] N,N-dimethylcarbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2S2/c1-27(2)25(29)31-21-15-13-17-9-5-7-11-19(17)23(21)24-20-12-8-6-10-18(20)14-16-22(24)32-26(30)28(3)4/h5-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGQDWWUCPIVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)SC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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